1-Chloro-1-(4-iodophenyl)-N,N-dimethylboranamine
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Overview
Description
1-Chloro-1-(4-iodophenyl)-N,N-dimethylboranamine is an organoboron compound that features a boron atom bonded to a dimethylamine group, a chlorine atom, and a 4-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-iodophenyl)-N,N-dimethylboranamine typically involves the reaction of 4-iodoaniline with chlorodimethylborane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-iodophenyl)-N,N-dimethylboranamine can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Borohydrides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-1-(4-iodophenyl)-N,N-dimethylboranamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the development of boron-containing drugs with unique pharmacological properties.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-iodophenyl)-N,N-dimethylboranamine involves its ability to form stable complexes with various biomolecules. The boron atom can interact with hydroxyl and amino groups, forming reversible covalent bonds. This property is exploited in medicinal chemistry for drug design and in materials science for the development of functional materials.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(4-bromophenyl)-N,N-dimethylboranamine
- 1-Chloro-1-(4-fluorophenyl)-N,N-dimethylboranamine
- 1-Chloro-1-(4-methylphenyl)-N,N-dimethylboranamine
Uniqueness
1-Chloro-1-(4-iodophenyl)-N,N-dimethylboranamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom enhances the compound’s ability to participate in halogen bonding and increases its electron density, making it a valuable reagent in organic synthesis and medicinal chemistry.
Properties
CAS No. |
61373-29-3 |
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Molecular Formula |
C8H10BClIN |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
N-[chloro-(4-iodophenyl)boranyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H10BClIN/c1-12(2)9(10)7-3-5-8(11)6-4-7/h3-6H,1-2H3 |
InChI Key |
PJAZZBBUGCBETI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)I)(N(C)C)Cl |
Origin of Product |
United States |
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